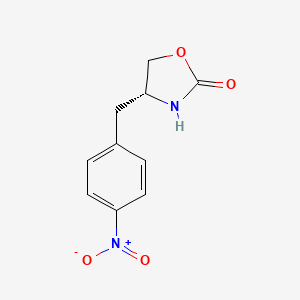

(R)-4-(4-Nitrobencil)oxazolidin-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)- is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2. The purity is usually 95%.

BenchChem offers high-quality 2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Asimétrica

Las 2-oxazolidinonas se pueden utilizar como auxiliares de Evans en la síntesis asimétrica {svg_1}. Típicamente, los sustratos de cloruro de acilo reaccionan con 2-oxazolidinona para formar acil imidatos {svg_2}. Los sustituyentes en las posiciones 4 y 5 de la 2-oxazolidinona dirigirán cualquier reacción aldólica hacia la posición α del grupo carbonilo del sustrato {svg_3}.

Agentes Antimicrobianos

Las 2-oxazolidinonas se utilizan principalmente como agentes antimicrobianos {svg_4}. La acción antibacteriana de las 2-oxazolidinonas funciona como inhibidor de la síntesis de proteínas, apuntando a los primeros pasos que involucran la unión de N-formilmetionil-tRNA al ribosoma {svg_5}.

Antibióticos

Algunas de las 2-oxazolidinonas más importantes son antibióticos {svg_6}. Ejemplos de antibióticos 2-oxazolidinonas incluyen Linezolid (Zyvox), que se puede utilizar para inyección intravenosa y tiene la ventaja de una excelente biodisponibilidad oral {svg_7}.

Anticoagulantes

Los derivados de 2-oxazolidinonas utilizados para otros fines incluyen Rivaroxaban, que ha sido aprobado por la FDA para la prevención de la tromboembolia venosa {svg_8}.

Actividad Biológica

2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)- is a compound belonging to the oxazolidinone class, which has garnered attention for its biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, including its structure, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)- is C10H10N2O4 with a molecular weight of 222.2 g/mol. The compound features a planar oxazolidinone ring and a nitrophenyl group that influences its biological properties.

Structural Characteristics

- Planarity : The oxazolidinone ring exhibits a near-planar conformation with a mean deviation of 0.0204 Å and a maximum deviation of 0.0328 Å from planarity.

- Dihedral Angles : The nitro group is slightly twisted from the benzene plane, forming a dihedral angle of 6.79° with the phenyl ring, while the angle between the oxazolidinone plane and the phenyl ring is 56.21° .

Antimicrobial Properties

Oxazolidinones have been recognized for their antimicrobial properties, particularly against multidrug-resistant Gram-positive bacteria. Linezolid, the first approved oxazolidinone, serves as a benchmark for evaluating new derivatives like 2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-.

The primary mechanism by which oxazolidinones exert their antimicrobial effects involves:

- Inhibition of Protein Synthesis : They bind to the bacterial ribosome's 50S subunit, preventing the formation of functional ribosomal complexes necessary for protein synthesis.

- Resistance Mechanisms : Some bacteria develop resistance through mutations in the ribosomal RNA or by efflux pumps that expel the drug from bacterial cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

-

Antibacterial Efficacy :

- A study demonstrated that oxazolidinone derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis.

- The minimum inhibitory concentration (MIC) values for these compounds were comparable to those of linezolid, indicating potential therapeutic applications .

-

Structure-Activity Relationship (SAR) :

- Research into SAR has shown that modifications in the nitrophenyl group can enhance antibacterial potency. For instance, substitutions at specific positions on the phenyl ring have been linked to improved binding affinity to ribosomal targets.

- Toxicological Assessments :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(4R)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEJPIYBVGYGEM-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.